Dibutyltin diacetate
Overview
Description
Dibutyltin diacetate is an organotin compound with the chemical formula (CH₃CH₂CH₂CH₂)₂Sn(OCOCH₃)₂. It is commonly used as a catalyst in organic synthesis due to its ability to facilitate various chemical reactions. The compound is a clear, colorless to yellowish liquid with a characteristic smell of acetic acid .
Mechanism of Action
Target of Action
Dibutyltin diacetate primarily targets the formation of urethanes by catalyzing the reaction between an isocyanate and an alcohol . This organotin compound is commonly used as a catalyst in organic synthesis .
Mode of Action
This compound acts as a catalyst in the formation of urethanes, promoting the reaction between an isocyanate and an alcohol . It has been shown to be effective for both aliphatic and aromatic isocyanates . The carboxylate ligand of the catalyst contributes to the catalysis of aliphatic isocyanates, whereas the ligand has no effect for the catalysis of aromatic isocyanates .
Biochemical Pathways
This compound is involved in the synthesis of various compounds. For instance, it can be used to synthesize Wittenberger tetrazole derivatives by reacting with various nitriles in the presence of trimethylsilyl azide . It can also be used to synthesize carbamate derivatives from various isocyanates and alcohols in the presence of dichloromethane as a solvent .
Pharmacokinetics
It’s known that the compound is light and moisture sensitive, and should be handled and stored under inert gas .
Result of Action
The result of this compound’s action is the formation of urethanes and other compounds. It’s used in the synthesis of Wittenberger tetrazole derivatives, carbamate derivatives, and urea derivatives .
Action Environment
This compound is sensitive to environmental conditions. It’s light and moisture sensitive, and should be handled and stored under inert gas . It’s also known to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .
Biochemical Analysis
Biochemical Properties
Dibutyltin diacetate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to have partial agonistic activity on PPARγ and RXRα receptors . The nature of these interactions involves the binding of this compound to these receptors, influencing their transcriptional activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it induces adipogenesis in 3T3-L1 preadipocytes, an effect that occurs through PPARγ . Furthermore, it inhibits the expression of proinflammatory genes in 3T3-L1 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it acts as a partial agonist of PPARγ and RXRα receptors, influencing their transcriptional activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information on these interactions is currently limited.
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyltin diacetate can be synthesized through the reaction of dibutyltin oxide with acetic anhydride. The reaction typically occurs under reflux conditions, where dibutyltin oxide is dissolved in acetic anhydride and heated to facilitate the formation of this compound .
Industrial Production Methods: On an industrial scale, this compound is produced by reacting dibutyltin oxide with acetic acid or acetic anhydride. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Dibutyltin diacetate undergoes various types of chemical reactions, including:
Esterification: It acts as a catalyst in the esterification of carboxylic acids with alcohols.
Transesterification: It facilitates the exchange of ester groups between molecules.
Condensation Reactions: It catalyzes the formation of urethanes from isocyanates and alcohols.
Common Reagents and Conditions:
Esterification: Carboxylic acids and alcohols in the presence of this compound as a catalyst.
Transesterification: Esters and alcohols with this compound as a catalyst.
Condensation Reactions: Isocyanates and alcohols in the presence of this compound.
Major Products Formed:
Esterification: Esters.
Transesterification: New esters.
Condensation Reactions: Urethanes.
Scientific Research Applications
Dibutyltin diacetate has a wide range of applications in scientific research, including:
Biology: It is employed in the synthesis of biologically active compounds and in the study of enzyme-catalyzed reactions.
Medicine: It is used in the development of pharmaceuticals and in the study of drug metabolism.
Comparison with Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin oxide
- Dibutyltin maleate
- Dibutyltin dichloride
Comparison: Dibutyltin diacetate is unique due to its high catalytic activity in esterification and transesterification reactions. Compared to dibutyltin dilaurate and dibutyltin oxide, it is more effective in catalyzing the formation of urethanes. Dibutyltin maleate and dibutyltin dichloride also exhibit catalytic properties, but this compound is preferred for its higher efficiency and selectivity in specific reactions .
Properties
IUPAC Name |
[acetyloxy(dibutyl)stannyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2C2H4O2.Sn/c2*1-3-4-2;2*1-2(3)4;/h2*1,3-4H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLKTTCRRLHVGL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Sn | |
Record name | DIBUTYLTIN DIACETATE | |
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DSSTOX Substance ID |
DTXSID3020419 | |
Record name | Dibutyltin diacetate | |
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Molecular Weight |
351.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibutyltin diacetate is a clear yellow liquid. (NTP, 1992), Liquid, Clear yellow liquid; [Hawley] Colorless or yellow liquid; mp = 10 deg C; [HSDB] Colorless liquid; [MSDSonline] | |
Record name | DIBUTYLTIN DIACETATE | |
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Record name | Acetic acid, 1,1'-(dibutylstannylene) ester | |
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Boiling Point |
266 °F at 2 mmHg (NTP, 1992), 130 °C @ 2 mm Hg | |
Record name | DIBUTYLTIN DIACETATE | |
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Flash Point |
290 °F (NTP, 1992), 143 °C (290 °F) (OPEN CUP) | |
Record name | DIBUTYLTIN DIACETATE | |
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Solubility |
less than 1 mg/mL at 59 °F; forms white precipitate (NTP, 1992), Sol in water and most org solvents | |
Record name | DIBUTYLTIN DIACETATE | |
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Density |
1.31 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.31 at 25 °C | |
Record name | DIBUTYLTIN DIACETATE | |
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Vapor Density |
12.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12.1 (Air = 1) | |
Record name | DIBUTYLTIN DIACETATE | |
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Vapor Pressure |
1.3 [mmHg], 1.3 mm Hg at 20 °C | |
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Impurities |
... IT IS EXTREMELY DIFFICULT TO PREPARE DIALKYLTIN COMPOUNDS AS PURE COMPOUNDS, THERE GENERALLY BEING PRESENT TRACES OF THE CORRESPONDING TRIALKYL DERIVATIVES. /DIALKYLTIN COMPOUNDS/ | |
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Color/Form |
COLORLESS LIQUID, Clear, yellow liquid | |
CAS No. |
1067-33-0, 17523-06-7 | |
Record name | DIBUTYLTIN DIACETATE | |
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Melting Point |
less than 53.6 °F (NTP, 1992), 10 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Dibutyltin Diacetate?
A1: this compound has the molecular formula C12H24O4Sn and a molecular weight of 347.05 g/mol.
Q2: What spectroscopic data is available for this compound?
A: Infrared (IR) spectroscopy studies have been extensively used to characterize this compound. Research indicates that the molecule adopts an asymmetrically chelated structure due to Sn...O interactions, as revealed by the specific peaks in its IR spectrum. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and 119Sn NMR, has been employed to analyze the structure and bonding in this compound and its derivatives. [, ]
Q3: How does this compound perform under various conditions?
A: this compound exhibits sensitivity to moisture and can undergo hydrolysis. [] Research has shown that it reacts with carbon dioxide, although this reaction is relatively slow at the early stages of polymerization processes where it is often used as a catalyst. [] Its stability in different formulations and under various storage conditions is an active area of research, particularly in applications like release coatings where long-term performance is critical. []
Q4: What are the main catalytic applications of this compound?
A: this compound is widely employed as a catalyst in polyurethane synthesis. [, , , ] It facilitates the reaction between isocyanates and polyols, leading to the formation of urethane linkages. [, , ] Additionally, it serves as a catalyst in the production of silicone polymers, particularly in crosslinking reactions involving silanol-terminated polymers and silanes. [, , ]
Q5: How does this compound catalyze urethane formation?
A: Research suggests a mechanism where this compound first forms a complex with methanol. [] This complex then dissociates, generating a proton and an anionic tin species. The isocyanate then inserts into the tin-alkoxy bond in a rate-determining step. Finally, methanolysis of the resulting intermediate regenerates the active anionic tin species and yields the urethane product. []
Q6: What factors influence the catalytic activity of this compound in polyurethane synthesis?
A: The concentration of this compound significantly impacts the properties of the resulting polyurethane prepolymers. [] Higher concentrations can lead to increased viscosity and instability in the final product. [] The choice of catalyst, reaction temperature, and the ratio of diols to triols used in the polyurethane formulation also influence the reaction kinetics and polymer properties. []
Q7: Have computational methods been applied to study this compound?
A: Yes, density functional theory (DFT) calculations have been used to simulate the structure and vibrational spectra of this compound. [] These simulations have provided insights into the molecule's lowest energy conformations and helped interpret experimental IR spectra. []
Q8: How does modifying the structure of this compound affect its activity?
A: While specific SAR studies on this compound are limited in the provided research, altering the alkyl groups or substituting the acetate moieties would likely impact its catalytic activity and potential toxicity. For instance, changing the length of the butyl chains could affect its solubility and interaction with reactants. []
Q9: What are the known toxicological effects of this compound?
A: this compound has been shown to induce hepatotoxicity in animal models. [] Studies in mice and rats revealed that exposure to this compound causes mitochondrial damage, swelling of the endoplasmic reticulum, and bile canaliculi congestion in liver cells. [] These findings highlight the potential health risks associated with exposure to this compound.
Q10: Are there any carcinogenicity concerns associated with this compound?
A: A bioassay conducted by the National Cancer Institute investigated the potential carcinogenicity of this compound in Fischer 344 rats and B6C3F1 mice. [] While the study did not find conclusive evidence for the carcinogenicity of this compound in these specific animal models, further research may be necessary to fully assess its long-term health effects. []
Q11: What are the environmental concerns regarding this compound?
A: Organotin compounds, including this compound, are known to pose risks to aquatic organisms. [] Their presence in aquatic ecosystems can lead to bioaccumulation and toxic effects in various species. [] Understanding the environmental fate and potential for biodegradation of this compound is crucial for assessing its overall ecological impact.
Q12: Are there any alternatives to this compound in its various applications?
A: Research is exploring alternative catalysts for polyurethane synthesis to address concerns related to the toxicity of traditional organotin compounds. [] Organocatalysis, which utilizes organic molecules as catalysts, is emerging as a promising approach to develop more sustainable and environmentally friendly polyurethane production methods. []
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